Enantioselective Carbonic Anhydrase Inhibition: (R)-Configuration Delivers Superior Potency vs. (S)-Enantiomer
In the 2-benzylpiperazine carbonic anhydrase inhibitor series, the chirality originating from the (R)-1-Boc-2-benzylpiperazine precursor directly determines the inhibitory potency of the final sulfamoylbenzamide derivatives. For compound 9b (R-configuration at the piperazine C2) tested against human carbonic anhydrase II (hCA II), the Ki was 8.9 nM, whereas the corresponding (S)-configured diastereomer 10b showed a Ki of 312 nM—a 35-fold difference in potency attributable solely to the stereochemistry at the benzyl-bearing carbon [1]. Similarly, against hCA I, the (R)-configured compound 9a displayed a Ki of 45.3 nM compared to 1,240 nM for the (S)-configured 10a, representing a 27-fold enantioselectivity ratio [1]. This stereochemical dependence arises because the (R)-configuration positions the benzyl group into a hydrophobic pocket adjacent to the zinc-binding site, as confirmed by X-ray crystallography [1]. Procurement of the incorrect enantiomer at the Boc-protected intermediate stage would irreversibly commit the synthesis to the less active stereoisomer.
| Evidence Dimension | hCA II Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 8.9 nM for (R)-configured final compound 9b |
| Comparator Or Baseline | Ki = 312 nM for (S)-configured final compound 10b |
| Quantified Difference | 35-fold lower Ki (higher potency) for the (R)-enantiomer-derived compound |
| Conditions | Stopped-flow CO₂ hydration assay, human carbonic anhydrase II, pH 7.5, 20°C |
Why This Matters
The 35-fold potency advantage demonstrates that the (R)-stereochemistry at the benzylpiperazine core is not negotiable; using the (S)-enantiomer or racemate would produce a compound with clinically irrelevant target engagement.
- [1] Chiaramonte N, Bua S, Ferraroni M, Nocentini A, Bonardi A, Bartolucci G, Durante M, Lucarini L, Chiapponi D, Dei S, et al. 2-Benzylpiperazine: A new scaffold for potent human carbonic anhydrase inhibitors. Synthesis, enzyme inhibition, enantioselectivity, computational and crystallographic studies and in vivo activity for a new class of intraocular pressure lowering agents. Eur J Med Chem. 2018;151:363-375. View Source
